molecular formula C9H14N2O3 B7979178 1-(Oxan-4-YL)piperazine-2,3-dione

1-(Oxan-4-YL)piperazine-2,3-dione

Cat. No.: B7979178
M. Wt: 198.22 g/mol
InChI Key: LNDSXLIRSRZSDK-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)piperazine-2,3-dione is a heterocyclic compound featuring a piperazine-2,3-dione core substituted with an oxane (tetrahydropyran) moiety at the N1 position. The oxan-4-yl group introduces steric and electronic modifications that influence solubility, metabolic stability, and receptor binding selectivity.

Properties

IUPAC Name

1-(oxan-4-yl)piperazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c12-8-9(13)11(4-3-10-8)7-1-5-14-6-2-7/h7H,1-6H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDSXLIRSRZSDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2CCNC(=O)C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxan-4-YL)piperazine-2,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydropyran derivatives with pyrazinedione precursors in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-4-YL)piperazine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions can occur at specific positions on the tetrahydropyran or pyrazinedione rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-(Oxan-4-YL)piperazine-2,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Oxan-4-YL)piperazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and structural properties of 1-(Oxan-4-yl)piperazine-2,3-dione can be contextualized by comparing it to three classes of analogs: diketopiperazines , NMDA receptor antagonists , and antibacterial piperazine-2,3-dione derivatives .

Diketopiperazines with Formylpeptide Receptor (FPR) Activity

Diketopiperazines (DKPs) such as 1754-56 and 1754-26 (Table 1) demonstrate how substituent stereochemistry and bulk dictate selectivity for FPR1 vs. FPR2. For example:

  • 1754-56 : Features an S-butyl group at R1, acting as an FPR2 agonist (EC50 = ~1 µM) and FPR1 antagonist.
  • 1754-26 : Substitutes R1 with S-isopropyl, resulting in dual FPR1/FPR2 antagonism (Ki < 100 nM for both).
Compound R1 Substituent FPR1 Activity (Ki/EC50) FPR2 Activity (Ki/EC50) Functional Outcome
1754-56 S-butyl Ki = 1.2 µM (Antagonist) EC50 = 1.1 µM (Agonist) FPR2 selectivity
1754-26 S-isopropyl Ki = 85 nM (Antagonist) Ki = 79 nM (Antagonist) Dual antagonism
1754-49 S-propyl Ki = 230 nM (Antagonist) EC50 = 3.4 µM (Agonist) Reduced FPR2 selectivity

Subtle changes, such as switching from S-isopropyl to S-propyl, reduce FPR2 selectivity by ~140-fold, illustrating the "activity cliff" phenomenon .

Key Insight : The oxan-4-yl group in this compound may similarly modulate FPR selectivity, depending on its spatial and electronic compatibility with receptor subpockets.

NMDA Receptor Antagonists

Piperazine-2,3-dione derivatives like PPDA , UBP141 , and UBP145 (Table 2) target GluN2C/2D-containing NMDA receptors, with selectivity governed by aromatic substituents:

  • UBP145: Bromophenanthrene substitution improves GluN2C/2D selectivity to ~10×, albeit with high nanomolar IC50 values.
Compound Substituent GluN2C/2D Ki (µM) Selectivity (vs. GluN2A/2B) Binding Mode
PPDA Phenanthrene-2-carbonyl 0.3–0.5 2–6× Competitive at LBD cleft
UBP141 Phenanthrene-3-carbonyl 0.8 ~8× Competitive
UBP145 9-Bromophenanthrene-3-carbonyl 0.4 ~10× Competitive

Antibacterial Piperazine-2,3-dione Derivatives

Piperazine-2,3-diones substituted at C(5) or C(6) (e.g., 6α-formamidopenicillins ) show antibacterial activity against Gram-positive pathogens. For example:

  • C(6)-substituted derivatives : Exhibit enhanced stability against β-lactamases due to steric hindrance from the piperazine-2,3-dione moiety.
  • C(5)-substituted analogs : Show reduced activity, emphasizing the importance of substitution position .

Structural Advantage : The oxan-4-yl group may reduce metabolic degradation compared to smaller alkyl substituents, extending half-life in vivo.

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